Benzyl (1-phenylcyclopropyl)carbamate

Orthogonal protection Multi-step synthesis Peptide chemistry

Select Benzyl (1-phenylcyclopropyl)carbamate when your synthetic route demands staged amine deprotection. The Cbz group cleaves cleanly under neutral hydrogenolysis (H₂, Pd/C)—fully orthogonal to acid-labile Boc groups, silyl ethers, or acetals—enabling sequential unmasking without cross-reactivity. Its calculated LogP of 3.8 ensures predictable reversed-phase HPLC retention, streamlining purification workflows. This bench-stable 1-phenylcyclopropylamine precursor introduces rigid conformational constraint into bioactive scaffolds. Choose it over ethyl or methyl carbamate analogs that require harsh acidic/basic cleavage conditions incompatible with sensitive functionalities. Available from research to bulk quantities.

Molecular Formula C17H17NO2
Molecular Weight 267.328
CAS No. 1324000-40-9
Cat. No. B567858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1-phenylcyclopropyl)carbamate
CAS1324000-40-9
Molecular FormulaC17H17NO2
Molecular Weight267.328
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19)
InChIKeyPCIOJNFEBGVQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (1-phenylcyclopropyl)carbamate (CAS 1324000-40-9): Supplier Comparison and Procurement Specifications for Research-Grade Building Blocks


Benzyl (1-phenylcyclopropyl)carbamate (CAS 1324000-40-9), also known as N-Cbz-1-phenylcyclopropanamine, is a carbamate-protected primary amine with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol [1]. The compound comprises a 1-phenylcyclopropylamine core where the reactive amine is masked by a benzyloxycarbonyl (Cbz) protecting group, rendering it a bench-stable intermediate for multi-step organic synthesis [2]. The Cbz group can be selectively removed under mild hydrogenolysis conditions (H₂, Pd/C), offering orthogonality to acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) . The compound is commercially available from multiple vendors, typically at ≥95% purity .

Why Benzyl (1-phenylcyclopropyl)carbamate Cannot Be Substituted with Other 1-Phenylcyclopropyl Carbamates in Multi-Step Synthesis


Substituting Benzyl (1-phenylcyclopropyl)carbamate with other carbamate-protected analogs of 1-phenylcyclopropylamine—such as the tert-butyl (Boc), ethyl, or methyl carbamate derivatives—introduces significant deviations in orthogonal deprotection strategy, reaction compatibility, and physicochemical properties. The Cbz group undergoes deprotection via catalytic hydrogenolysis (H₂, Pd/C), whereas Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid), and ethyl or methyl carbamates require harsher hydrolytic conditions that may compromise sensitive functional groups elsewhere in the molecule [1]. The benzyl ester moiety also confers distinct solubility and chromatographic behavior compared to alkyl carbamates, with a calculated LogP of 3.8 for the benzyl derivative versus 2.2 for the ethyl analog and 1.8 for the methyl analog, affecting both reaction workup and purification outcomes [2].

Quantitative Comparative Evidence for Benzyl (1-phenylcyclopropyl)carbamate Versus Alternative 1-Phenylcyclopropyl Carbamates


Orthogonal Deprotection Selectivity: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) for Sequential Amine Unmasking

Benzyl (1-phenylcyclopropyl)carbamate (Cbz-protected) and tert-butyl (1-phenylcyclopropyl)carbamate (Boc-protected) exhibit fully orthogonal deprotection mechanisms, enabling sequential unmasking of multiple amine functionalities within a single synthetic route. When both Cbz and Boc groups are present, the Cbz group can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) while the Boc group remains intact; conversely, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) without affecting the Cbz group [1]. This orthogonality is not achievable with alkyl carbamate analogs (ethyl, methyl), which lack a cleavable benzyl group and require harsher, less selective hydrolysis conditions .

Orthogonal protection Multi-step synthesis Peptide chemistry Protecting group strategy

LogP Comparison: Benzyl (3.8) vs. Ethyl (2.2) vs. Methyl (1.8) Carbamates – Implications for Purification and Solubility

Benzyl (1-phenylcyclopropyl)carbamate exhibits a calculated LogP of 3.8065, which is substantially higher than the ethyl analog (XLogP = 2.2, CAS 736055-06-4) and the methyl analog (LogP ≈ 1.8, CAS 104173-43-5) [1]. The increased lipophilicity of the benzyl derivative alters retention time in reversed-phase HPLC purification and affects partitioning behavior in liquid-liquid extraction protocols [2]. The benzyl compound also has a higher molecular weight (267.32 g/mol) compared to the ethyl (205.25 g/mol) and methyl (191.23 g/mol) analogs, affecting gravimetric handling and stoichiometric calculations.

Lipophilicity Chromatography Solubility profiling Physicochemical properties

Hydrogenolytic Cleavage of Cbz vs. Base Hydrolysis Required for Ethyl/Methyl Carbamates – Functional Group Compatibility

The Cbz group in Benzyl (1-phenylcyclopropyl)carbamate can be cleaved under neutral hydrogenolysis conditions (H₂, Pd/C, methanol or ethanol, room temperature to 50°C) [1]. In contrast, ethyl and methyl carbamate analogs lack a readily cleavable benzyl moiety and require either strong acidic hydrolysis (e.g., refluxing 6M HCl) or basic hydrolysis (e.g., NaOH, elevated temperature) for deprotection, conditions that may degrade acid- or base-sensitive functional groups such as acetals, silyl ethers, or certain heterocycles . Quantitative deprotection of Cbz groups under optimized hydrogenolysis conditions can proceed in near-quantitative yield, as demonstrated in continuous flow hydrogenation systems for Cbz-protected amino acids [2].

Deprotection chemistry Functional group tolerance Hydrogenolysis Protecting group removal

Cyclopropyl Ring Steric Hindrance: 1-Phenyl vs. 2-Phenyl Substitution Patterns

Benzyl (1-phenylcyclopropyl)carbamate features the phenyl group directly attached to the cyclopropyl carbon bearing the protected amine (1-position), creating a sterically encumbered quaternary carbon center. This differs from 2-phenylcyclopropyl carbamate analogs, where the phenyl group is on the adjacent cyclopropyl carbon, resulting in a secondary amine after deprotection rather than a primary amine. The 1-phenyl substitution pattern provides enhanced steric shielding of the carbamate linkage, which may contribute to improved stability against non-specific nucleophilic attack during multi-step sequences [1]. The compound's utility as a building block for constructing sterically constrained pharmacophores has been noted in multiple vendor technical documents .

Steric hindrance Cyclopropane chemistry Regioisomer comparison Synthetic intermediate

Recommended Procurement and Application Scenarios for Benzyl (1-phenylcyclopropyl)carbamate Based on Quantitative Evidence


Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy with Boc-Protected Intermediates

Procure Benzyl (1-phenylcyclopropyl)carbamate when designing synthetic routes that involve multiple amine functionalities requiring staged deprotection. The Cbz group's hydrogenolytic cleavage (H₂, Pd/C) is fully orthogonal to acid-labile Boc groups, enabling sequential unmasking without cross-reactivity [1]. This scenario is common in peptide chemistry, polyamine synthesis, and complex natural product derivatization where both Cbz and Boc protection are employed on different nitrogen atoms within the same intermediate.

Synthesis Involving Acid- or Base-Sensitive Functional Groups That Cannot Tolerate Harsh Deprotection

Select Benzyl (1-phenylcyclopropyl)carbamate over ethyl or methyl carbamate analogs when the target molecule contains acid-labile groups (e.g., acetals, silyl ethers, tert-butyl esters) or base-sensitive moieties (e.g., certain heterocycles, β-lactams). The neutral hydrogenolysis conditions for Cbz removal preserve these sensitive functionalities, whereas the strong acid or base required for alkyl carbamate cleavage would cause degradation . Quantitative deprotection yields under optimized hydrogenolysis conditions further support this selection [2].

Construction of Sterically Hindered Primary Amine Pharmacophores from Protected 1-Phenylcyclopropylamine Intermediates

Use Benzyl (1-phenylcyclopropyl)carbamate as a protected precursor to 1-phenylcyclopropylamine, a primary amine featuring a sterically encumbered quaternary carbon adjacent to the amine group. This structural motif is valuable for introducing conformational constraint into bioactive molecules, as the rigid cyclopropane ring limits rotational freedom and influences molecular shape [3]. The 1-phenyl substitution pattern distinguishes this building block from 2-phenylcyclopropyl analogs, which yield secondary amines after deprotection with different steric and electronic properties.

Purification Protocol Development Requiring Predictable Chromatographic Retention Based on LogP

Incorporate Benzyl (1-phenylcyclopropyl)carbamate when designing purification workflows that leverage predictable reversed-phase HPLC retention behavior. The compound's calculated LogP of 3.8 provides a baseline for estimating retention times relative to less lipophilic ethyl (LogP 2.2) or methyl (LogP 1.8) carbamate analogs, facilitating method development and enabling reliable separation from polar reaction byproducts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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